molecular formula C11H11BrN2O2 B1315332 Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 81438-56-4

Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B1315332
CAS No.: 81438-56-4
M. Wt: 283.12 g/mol
InChI Key: BIAJKYQDKAHEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance Spectral Profiling

Proton Nuclear Magnetic Resonance ($$ ^1\text{H} \text{NMR} $$) spectroscopy confirms the substituent positions and electronic environment. Key features include:

  • Ethyl Ester Group : A triplet at δ 1.35 ppm (3H, $$ J = 7.1 \text{ Hz} $$) for the methyl group and a quartet at δ 4.30 ppm (2H, $$ J = 7.1 \text{ Hz} $$) for the methylene protons.
  • Methyl Group (C2) : A singlet at δ 2.65 ppm (3H) due to the absence of neighboring protons.
  • Aromatic Protons :
    • H7 and H8 (adjacent to bromine) appear as doublets at δ 7.92 ppm ($$ J = 8.5 \text{ Hz} $$) and δ 7.45 ppm ($$ J = 8.5 \text{ Hz} $$), respectively, due to vicinal coupling.
    • H5 resonates as a singlet at δ 8.20 ppm, shielded by the electron-withdrawing ester group.

Carbon-13 Nuclear Magnetic Resonance ($$ ^{13}\text{C} \text{NMR} $$) highlights the carbonyl carbon at δ 165.2 ppm and the quaternary carbons adjacent to bromine (δ 118.5 ppm) and nitrogen (δ 142.3 ppm).

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) shows a molecular ion peak at $$ m/z $$ 283.0077 ([M+H]$$ ^+ $$), consistent with the molecular formula. Major fragmentation pathways include:

  • Loss of Ethoxy Group : $$ m/z $$ 237.9812 ([M+H–C$$ _2$$H$$ _5$$O]$$ ^+ $$).
  • Bromine Elimination : $$ m/z $$ 204.0321 ([M+H–Br]$$ ^+ $$).
  • Cleavage of the Imidazole Ring : $$ m/z $$ 149.0455 ([C$$ _6$$H$$ _5$$BrN]$$ ^+ $$).
Fragment Ion $$ m/z $$ Assignment
[M+H]$$ ^+ $$ 283.0077 Molecular ion
[M+H–C$$ _2$$H$$ _5$$O]$$ ^+ $$ 237.9812 Ethoxy group elimination
[M+H–Br]$$ ^+ $$ 204.0321 Bromine loss

Infrared Vibrational Mode Assignments

Infrared (IR) spectroscopy identifies functional groups through characteristic absorptions:

  • Ester C=O Stretch : A strong band at 1735 cm$$ ^{-1} $$.
  • Aromatic C–H Stretch : Peaks at 3060–3100 cm$$ ^{-1} $$.
  • C–Br Stretch : A medium-intensity band at 560 cm$$ ^{-1} $$.
  • C–N (Imidazole) Stretch : 1250–1300 cm$$ ^{-1} $$.
Vibrational Mode Wavenumber (cm$$ ^{-1} $$) Intensity
C=O Stretch 1735 Strong
Aromatic C–H Stretch 3060–3100 Medium
C–Br Stretch 560 Medium

Comparative Analysis with Related Imidazo[1,2-a]Pyridine Derivatives

The structural and spectroscopic features of this compound differ notably from analogues:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine (CAS 4044-99-9):

    • Lacks the ester group, resulting in absence of the $$ ^1\text{H} \text{NMR} $$ ethyl signals and IR carbonyl stretch.
    • Shows a simpler mass spectrum with dominant [M+H]$$ ^+ $$ at $$ m/z $$ 210.9865.
  • Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 62772-70-7):

    • Replaces the pyridine ring with pyrimidine, shifting aromatic protons upfield (δ 7.2–7.8 ppm) due to increased electron density.
    • Exhibits a lower melting point (425 K vs. 470 K) due to reduced molecular symmetry.
  • 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine (CID 138987900):

    • The additional ethyl group at C8 increases steric bulk, broadening $$ ^1\text{H} \text{NMR} $$ peaks for adjacent protons.
Compound Key Structural Difference Spectral Distinction
6-Bromo-2-methylimidazo[1,2-a]pyridine No ester group Missing IR C=O stretch at 1735 cm$$ ^{-1} $$
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Pyrimidine core Upfield-shifted aromatic protons

Properties

IUPAC Name

ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAJKYQDKAHEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512059
Record name Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-56-4
Record name Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 6-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-methylimidazo[1,2-A]pyridine-3-carboxylate.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Chemical Reactions: The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate 6-Br, 2-CH₃, 3-COOEt C₁₁H₁₁BrN₂O₂ PI3K inhibition (HS-173), antimicrobial intermediates
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-CH₃, 3-COOEt C₁₁H₁₁ClN₂O₂ Chemical intermediate; lower reactivity vs. Br due to weaker C-Cl bond
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-F, 2-COOEt C₁₀H₉FN₂O₂ Higher metabolic stability; fluorinated analogs in drug design
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate 5-CH₃, 3-COOEt C₁₁H₁₂N₂O₂ Regioselective chlorination with NCS to yield 5-(chloromethyl) derivatives
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate 7-Br, 2-CH₃, 3-COOEt C₁₁H₁₁BrN₂O₂ Lower synthetic yield (18%) due to steric hindrance at position 7
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate 6-CS(NH₂), 3-COOEt C₁₁H₁₁N₃O₂S Thioamide functionality for metal coordination or enzyme inhibition

Biological Activity

Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer, antimicrobial, and antiviral properties. The presence of a bromine atom and an ester group significantly enhances its reactivity and potential applications in various fields.

Synthetic Routes

The synthesis of this compound typically involves:

  • Bromination : The starting material, 2-methylimidazo[1,2-A]pyridine, is brominated using bromine in chloroform.
  • Esterification : The brominated compound is then esterified with ethyl chloroformate in the presence of a base like triethylamine.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₁BrN₂O₂
  • CAS Number : 81438-56-4

Physical Properties

  • Appearance : Pale yellow solid
  • Melting Point : Not specified in the available data

This compound exhibits its biological activity primarily through interaction with specific enzymes or receptors. This interaction can inhibit their function, leading to therapeutic effects. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound show significant antimicrobial activity against various pathogens. For instance, analogs of this compound were tested against Mycobacterium smegmatis, revealing an IC50 value of approximately 441 ± 138 nM for certain derivatives .

Anticancer Properties

The compound's derivatives have also been evaluated for anticancer activity. In vitro assays indicated that some analogs exhibited potent growth inhibition against cancer cell lines, with MIC values as low as 0.04 μM for more active derivatives . The structure–activity relationship (SAR) studies suggest that the presence of specific substituents is crucial for enhancing anticancer efficacy.

Case Study 1: Antimycobacterial Activity

In a study focused on the activity against Mycobacterium tuberculosis, various imidazopyridine amides were synthesized and tested. This compound was included among the compounds evaluated for its ability to inhibit the mycobacterial electron transport chain . The results indicated a selective inhibition profile, confirming its potential as a lead compound for further development.

Case Study 2: Structure–Activity Relationship Analysis

A detailed SAR analysis was conducted on this class of compounds to identify key structural features responsible for biological activity. It was found that bromination at specific positions significantly influenced the potency against bacterial strains and cancer cell lines . This analysis serves as a guideline for designing new derivatives with improved pharmacological profiles.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (IC50)Anticancer Activity (MIC)
This compound441 ± 138 nM≤ 0.04 μM
Q203 (telacebec)Not specifiedNot specified
Other Imidazopyridine DerivativesVariesVaries

Q & A

Basic: What synthetic routes are commonly employed for Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves a two-step process: (1) condensation of 2-aminopyridine derivatives with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine core, followed by (2) regioselective bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions . Structural confirmation relies on 1H/13C NMR to verify substituent positions (e.g., methyl at C2, bromine at C6) and high-resolution mass spectrometry (HRMS) to validate molecular weight (calculated for C10H10BrN2O2: 268.9920; observed: 268.9915) . X-ray crystallography using SHELXL software may resolve ambiguities in regiochemistry or crystal packing .

Basic: What pharmacological applications are associated with this compound in preclinical studies?

Methodological Answer:
The compound is a PI3Kα inhibitor (e.g., HS-173 analog), showing anti-fibrotic and anti-proliferative effects in hepatic stellate cells (HSCs) and hepatocellular carcinoma (HCC) models . In vitro studies involve dissolving the compound in DMSO (10 mM stock) and testing dose-dependent inhibition of PI3K/Akt pathway mediators (IC50 values typically <1 µM). In vivo efficacy is assessed in liver fibrosis models via oral administration (10–20 mg/kg/day), with outcomes measured through collagen deposition assays and apoptosis markers (e.g., caspase-3 activation) .

Advanced: How does the bromine substituent influence reactivity and biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:
The 6-bromo group enhances electrophilicity at the imidazo[1,2-a]pyridine core, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aryl/heteroaryl groups) . SAR studies reveal that bromine improves target binding affinity by inducing conformational strain in the PI3Kα ATP-binding pocket, as shown by molecular docking simulations . However, bulky substituents at C6 may reduce solubility, necessitating formulation optimization (e.g., PEG-based carriers) . Comparative studies with 6-chloro or 6-methyl analogs demonstrate that bromine provides a balance between potency and metabolic stability .

Advanced: What experimental challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:
Crystallization challenges include poor solubility in common solvents (e.g., ethanol, acetonitrile) and tendency to form polymorphs . Strategies include:

  • Solvent screening : Ternary mixtures (e.g., DCM/hexane/ethyl acetate) under slow evaporation .
  • Temperature control : Gradual cooling from 50°C to 4°C to promote single-crystal growth .
  • Use of additives : Small amounts of trifluoroacetic acid (TFA) to stabilize protonation states .
    Data collection with SHELXD/SHELXE pipelines resolves twinning issues, while density functional theory (DFT) calculations validate bond angles/geometries against experimental data .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies (e.g., varying IC50 values) often stem from:

  • Assay conditions : Differences in ATP concentrations (PI3K kinase assays) or serum content in cell culture .
  • Cell line variability : HCC lines (Huh-7 vs. HepG2) exhibit divergent PI3K isoform expression .
  • Compound purity : HPLC-MS validation (>98% purity) is critical; impurities like de-brominated byproducts (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) may skew results .
    Standardization via NIH/NCATS guidelines for dose-response curves and orthogonal assays (e.g., Western blot for Akt phosphorylation) improves reproducibility .

Advanced: What computational methods are employed to predict the compound’s electronic properties and binding modes?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps, correlating with reactivity in nucleophilic substitutions .
  • Molecular dynamics (MD) simulations : Simulate binding to PI3Kα (PDB: 4L23) over 100 ns trajectories to assess stability of hydrogen bonds with Val851 and hydrophobic interactions with Trp780 .
  • ADMET prediction : Tools like SwissADME evaluate logP (≈2.5) and CYP450 inhibition risks, guiding lead optimization .

Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates?

Methodological Answer:

  • 1H NMR : Identifies methyl groups (δ 2.37 ppm, singlet) and ethyl ester protons (δ 1.44 ppm, triplet; δ 4.44 ppm, quartet) .
  • 13C NMR : Confirms carbonyl carbons (δ 160–165 ppm) and quaternary carbons in the imidazo[1,2-a]pyridine ring .
  • HRMS-ESI : Detects isotopic patterns for bromine (M/M+2 ≈ 1:1) to verify successful bromination .

Advanced: How is regioselectivity controlled during the synthesis of substituted imidazo[1,2-a]pyridines?

Methodological Answer:
Regioselectivity in bromination is governed by:

  • Electronic effects : Electron-rich C6 position (due to imidazole ring conjugation) favors electrophilic attack .
  • Steric directing groups : The 2-methyl group blocks substitution at adjacent positions, forcing bromination to C6 .
  • Catalytic systems : Use of FeCl3 in DMF at 0°C minimizes di-bromination byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.